Product packaging for Quercetin 3-O-Sambubioside(Cat. No.:CAS No. 83048-35-5)

Quercetin 3-O-Sambubioside

Cat. No.: B1234988
CAS No.: 83048-35-5
M. Wt: 596.5 g/mol
InChI Key: NKFZLEYLWAFYEH-CJNLAGEVSA-N
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Description

Overview of Flavonoids and Flavonol Glycosides in Phytochemistry

Flavonoids represent a large and diverse class of polyphenolic secondary metabolites found in plants. wikipedia.org These compounds are fundamental to various plant functions, including pigmentation to attract pollinators, UV light filtration, and symbiotic nitrogen fixation. wikipedia.org Structurally, flavonoids share a common 15-carbon skeleton (C6-C3-C6), consisting of two phenyl rings (A and B) and a heterocyclic ring (C). wikipedia.org

Within this broad category, flavonols are a significant subgroup characterized by a hydroxyl group at the 3-position and a double bond between the second and third carbon atoms of the C ring. nih.gov Flavonoids can exist as aglycones (the non-sugar component) or, more commonly, as glycosides, where one or more sugar molecules are attached to the aglycone. mdpi.com These glycosidic forms are often more stable and water-soluble than their aglycone counterparts. nih.gov The attachment of sugars, a process known as glycosylation, is catalyzed by glycosyltransferases and most frequently occurs at the 3- or 7-hydroxyl groups of the flavonoid structure. nih.govresearchgate.net

Significance of Quercetin (B1663063) Derivatives as Bioactive Compounds

Quercetin, a prominent flavonol, is one of the most abundant dietary flavonoids and is widely distributed in fruits, vegetables, and grains. wikipedia.org Its derivatives, formed by the attachment of various chemical groups, including sugars, to its basic structure, are of significant interest in scientific research. pan.olsztyn.pljmb.or.kr These modifications can alter the compound's physical, chemical, and biological properties. pan.olsztyn.pl

Quercetin and its derivatives are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects. pan.olsztyn.plfrontiersin.orgmdpi.com The antioxidant properties of quercetin derivatives are particularly noteworthy, contributing to their potential to protect cells from oxidative damage. mdpi.com While the aglycone form, quercetin, often exhibits potent biological activity, its glycoside derivatives can have enhanced bioavailability. nih.gov The type and position of the attached sugar can influence the compound's absorption and metabolism in the body.

Contextualization of Quercetin 3-sambubioside within Current Natural Product Research

Quercetin 3-sambubioside is a specific glycoside derivative of quercetin. nih.gov As a member of the vast family of quercetin derivatives, it is a subject of ongoing research to understand its unique properties and potential applications. Natural product research continues to explore the diverse chemical structures produced by plants and their biological functions. The investigation into specific glycosides like Quercetin 3-sambubioside is driven by the understanding that even small structural variations, such as the type of sugar attached, can lead to different biological effects. pan.olsztyn.pl Current research aims to isolate and identify these compounds from various plant sources and evaluate their bioactivities. jmb.or.krmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O16 B1234988 Quercetin 3-O-Sambubioside CAS No. 83048-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O16/c27-6-15-18(34)20(36)24(42-25-21(37)17(33)13(32)7-38-25)26(40-15)41-23-19(35)16-12(31)4-9(28)5-14(16)39-22(23)8-1-2-10(29)11(30)3-8/h1-5,13,15,17-18,20-21,24-34,36-37H,6-7H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFZLEYLWAFYEH-CJNLAGEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232141
Record name Quercetin 3-sambubioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83048-35-5
Record name Quercetin 3-O-sambubioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83048-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3-sambubioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083048355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin 3-sambubioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Botanical Distribution of Quercetin 3 Sambubioside

Identification in Specific Plant Species and Botanical Families

Quercetin (B1663063) 3-sambubioside has been identified and isolated from numerous plants, spanning multiple families. Research has confirmed its presence in species utilized in traditional medicine as well as in common fruits and ornamental plants.

Key botanical sources include:

Eucommiaceae: The male flowers and green leaves of Eucommia ulmoides (Du Zhong) are notable sources of this compound. chemsrc.comchemicalbook.comwikidata.orgnih.gov

Nelumbonaceae: Nelumbo nucifera (lotus) contains Quercetin 3-sambubioside in its leaves and flowers. researchgate.netplantaedb.commdpi.com

Rubiaceae: The compound is found in Hedyotis diffusa Willd., also known as Corymbose Hedyotis Herb.

Rosaceae: The leaves of Eriobotrya japonica (loquat) have been shown to contain the compound. nih.govfrontiersin.org

Caprifoliaceae: It is present in the fruit and leaves of Haskap (Lonicera caerulea). usask.ca

Malvaceae: The compound has been identified in the calyx of Hibiscus sabdariffa (Roselle) and the flowers of Hibiscus mutabilis. nih.govresearchgate.net

Ranunculaceae: Leaves of Eranthis longistipitata and antarctic Ranunculus species are also sources. researchgate.netmdpi.comnih.gov

Fabaceae: It has been found in the leaves of cowpea (Vigna unguiculata) cultivars and the petals of Clitoria ternatea. mdpi.comresearchgate.net

Fagaceae: Pollen from Quercus mongolica contains Quercetin 3-sambubioside. mdpi.com

Euphorbiaceae: The compound is reported in Euphorbia prostrata. wikidata.orgnih.gov

Malpighiaceae: It has been identified in Okra (Abelmoschus esculentus) pods. nih.govmdpi.com

The table below provides a detailed summary of plant species and families where Quercetin 3-sambubioside has been identified.

Botanical FamilyPlant SpeciesCommon NamePlant Part(s)Citations
EucommiaceaeEucommia ulmoidesDu Zhong, Hardy Rubber TreeMale Flowers, Leaves chemsrc.comwikidata.orgnih.gov
NelumbonaceaeNelumbo nuciferaLotus (B1177795)Leaves, Flowers researchgate.netmdpi.com
RubiaceaeHedyotis diffusa Willd.Corymbose Hedyotis HerbNot specified
RosaceaeEriobotrya japonicaLoquatLeaves nih.govfrontiersin.org
CaprifoliaceaeLonicera caeruleaHaskap, Blue HoneysuckleFruit, Leaves usask.ca
MalvaceaeHibiscus sabdariffaRoselleCalyx nih.govmdpi.com
MalvaceaeHibiscus mutabilisConfederate RoseFlowers
MalpighiaceaeAbelmoschus esculentusOkraPods nih.govmdpi.com
RanunculaceaeEranthis longistipitataWinter AconiteLeaves mdpi.comnih.gov
RanunculaceaeRanunculus speciesAntarctic ButtercupLeaves researchgate.net
FabaceaeVigna unguiculataCowpeaLeaves mdpi.com
FabaceaeClitoria ternateaButterfly PeaPetals researchgate.net
FagaceaeQuercus mongolicaMongolian OakPollen mdpi.com
EuphorbiaceaeEuphorbia prostrataProstrate SandmatNot specified wikidata.orgnih.gov
ApocynaceaeOxypetalum caeruleumTweediaFlowers clockss.org
BignoniaceaeTabebuia aureaCaribbean Trumpet TreeLeaves researchgate.net
AmaranthaceaeRhagodia spinescensSpiny SaltbushNot specified nih.gov

Geographic and Ecological Factors Influencing Compound Accumulation

The synthesis and buildup of secondary metabolites like Quercetin 3-sambubioside are widely considered adaptive responses by plants to various external pressures. usask.ca Research indicates that both geographical location and local ecological conditions can significantly affect the concentration of this compound in plant tissues.

Geographic Variation: Studies on Lonicera caerulea (Haskap) have shown that the concentration of Quercetin 3-sambubioside in its fruit can correlate with the latitude of the plant's origin, with higher concentrations observed in genotypes from increasing latitudes. usask.ca Similarly, the diverse flavonoid profile in the leaves of Eranthis longistipitata is thought to be influenced by ecological and geographic factors, with notable variations in related flavonoid levels between samples collected in Kyrgyzstan and Uzbekistan. mdpi.comnih.gov

Environmental and Abiotic Factors: The growing season has a significant effect on the levels of Quercetin 3-sambubioside in Haskap fruit. usask.ca Processing methods also play a crucial role; for instance, freeze-drying spiny saltbush (Rhagodia spinescens) preserves a higher content of related phenolic glycosides compared to oven-drying. nih.gov In contrast, a study on Hibiscus sabdariffa suggested that while improved soil nutrients were expected to increase flavonoid content, no significant difference was observed compared to control plants. mdpi.com Flavonoids in general are known to be induced by various environmental factors and play a role in protecting plants from biotic and abiotic stresses. usask.ca

Distribution Patterns within Plant Tissues

Quercetin 3-sambubioside is not uniformly distributed throughout a plant. Its concentration often varies significantly between different organs and tissues, such as the flowers, leaves, fruits, and pollen.

Flowers and Reproductive Tissues: The compound is prominently found in the floral parts of several species. It has been isolated from the male flowers of Eucommia ulmoides, the flowers of Hibiscus mutabilis and Oxypetalum caeruleum, and the petals of Clitoria ternatea. chemsrc.comresearchgate.netclockss.org It is also present in the pollen of Quercus mongolica and the calyx of Hibiscus sabdariffa. nih.govmdpi.com

Leaves: Leaves are another common site of accumulation for Quercetin 3-sambubioside. It has been identified in the leaves of Eucommia ulmoides, Nelumbo nucifera, Eriobotrya japonica, Lonicera caerulea, and Eranthis longistipitata. wikidata.orgresearchgate.netnih.govusask.camdpi.com

Fruits and Pods: The compound is found in the pods of okra (Abelmoschus esculentus) and the fruit of haskap (Lonicera caerulea). usask.canih.gov

The following table summarizes the known distribution of Quercetin 3-sambubioside within the tissues of various plants.

Plant TissueIdentified Plant SpeciesCitations
Flowers / PetalsEucommia ulmoides (male flowers), Hibiscus mutabilis, Oxypetalum caeruleum, Clitoria ternatea (petals), Nelumbo nucifera chemsrc.commdpi.comresearchgate.netclockss.org
LeavesEucommia ulmoides, Nelumbo nucifera, Eriobotrya japonica, Lonicera caerulea, Eranthis longistipitata, Vigna unguiculata, Tabebuia aurea wikidata.orgresearchgate.netnih.govusask.camdpi.commdpi.comresearchgate.net
Fruit / PodsLonicera caerulea (fruit), Abelmoschus esculentus (pods) usask.canih.gov
CalyxHibiscus sabdariffa nih.govmdpi.com
PollenQuercus mongolica mdpi.com

Biosynthesis and Metabolic Pathways

General Flavonoid Biosynthesis via Phenylpropanoid Pathway

Quercetin (B1663063) 3-sambubioside, like all flavonoids, originates from the phenylpropanoid pathway, a central route in plant secondary metabolism. wikipedia.orgnih.gov This pathway converts the aromatic amino acid L-phenylalanine into the precursors necessary for flavonoid synthesis. mdpi.com

The process begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.govmdpi.com Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid. mdpi.com This intermediate is then activated by 4-coumarate:CoA ligase (4CL) , which attaches a Coenzyme A molecule to create p-coumaroyl-CoA. nih.govmdpi.comnih.gov

The formation of the characteristic flavonoid skeleton is initiated by chalcone (B49325) synthase (CHS) , a key rate-limiting enzyme. nih.govresearchgate.net CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, leading to the formation of naringenin (B18129) chalcone. genome.jp This chalcone is then cyclized by chalcone isomerase (CHI) into the flavanone (B1672756) known as naringenin. mdpi.com

From naringenin, the pathway branches out to produce various flavonoid classes. To form quercetin, naringenin is first hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521). nih.govmdpi.com Dihydrokaempferol is then hydroxylated at the 3' position of the B-ring by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin. mdpi.commdpi.com Finally, the enzyme flavonol synthase (FLS) introduces a double bond into the C-ring of dihydroquercetin, creating the flavonol aglycone, quercetin. mdpi.comfrontiersin.org

EnzymeAbbreviationFunction in Quercetin Biosynthesis
Phenylalanine ammonia-lyasePALConverts L-phenylalanine to cinnamic acid. nih.govresearchgate.net
Cinnamate-4-hydroxylaseC4HConverts cinnamic acid to p-coumaric acid. nih.gov
4-coumarate:CoA ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA. nih.gov
Chalcone synthaseCHSSynthesizes naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. nih.govresearchgate.net
Chalcone isomeraseCHIIsomerizes naringenin chalcone to naringenin. mdpi.com
Flavanone 3-hydroxylaseF3HHydroxylates naringenin to dihydrokaempferol. nih.govmdpi.com
Flavonoid 3'-hydroxylaseF3'HHydroxylates dihydrokaempferol to dihydroquercetin. mdpi.commdpi.com
Flavonol synthaseFLSOxidizes dihydroquercetin to quercetin. frontiersin.org

Specific Glycosylation Steps and Enzymatic Mechanisms Leading to Sambubiose Conjugation

Once the quercetin aglycone is synthesized, it undergoes glycosylation to form Quercetin 3-sambubioside. Glycosylation is a crucial modification that enhances the stability and solubility of flavonoid compounds. frontiersin.org Quercetin 3-sambubioside is technically Quercetin 3-O-[β-D-xylosyl-(1→2)-β-D-glucoside], indicating that a disaccharide, sambubiose, is attached to the hydroxyl group at the C3 position of the quercetin molecule. nih.gov

This conjugation is not a single event but a sequential, two-step enzymatic process:

Glucosylation: The first step is the attachment of a glucose molecule to the 3-hydroxyl group of quercetin. This reaction is catalyzed by a specific UDP-glucose:flavonoid 3-O-glycosyltransferase (UF3GT). frontiersin.orgnih.gov The enzyme transfers a glucose moiety from an activated sugar donor, UDP-glucose, to the quercetin aglycone, forming the intermediate compound isoquercitrin (B50326) (quercetin 3-O-glucoside). researchgate.netwikipedia.org

Xylosylation: In the second step, a xylose molecule is attached to the glucose residue of isoquercitrin. A highly specific glycosyltransferase, likely a UDP-xylose:flavonoid glucoside 2-O-xylosyltransferase, catalyzes this reaction. This enzyme recognizes quercetin 3-O-glucoside as its substrate and transfers a xylose unit from UDP-xylose to the 2-hydroxyl position of the attached glucose, forming the final Quercetin 3-sambubioside product. nih.gov This stepwise synthesis using different enzymes for each sugar addition is a common mechanism for producing flavonoid diglycosides in plants. jmb.or.kr

Role of Glycosyltransferases in Quercetin 3-sambubioside Formation

The synthesis of Quercetin 3-sambubioside is entirely dependent on the activity of a class of enzymes known as UDP-glycosyltransferases (UGTs). mdpi.com UGTs belong to the large Glycosyltransferase (GT) superfamily and are responsible for attaching sugar moieties from activated nucleotide sugars to a wide array of acceptor molecules, including flavonoids. mdpi.comcas.cz These enzymes play a pivotal role in the chemical diversification of secondary metabolites in plants. cas.cz

The formation of Quercetin 3-sambubioside requires the coordinated action of at least two distinct UGTs:

Flavonoid 3-O-glucosyltransferase (F3GT): This enzyme exhibits specificity for the C3 hydroxyl group of flavonol aglycones like quercetin and utilizes UDP-glucose as the sugar donor. frontiersin.orgnih.gov Enzymes of this type are well-characterized in many plant species and are a common feature of flavonoid metabolism. nih.gov

A specific Xylosyltransferase: The second enzyme must be highly regioselective, capable of attaching xylose specifically to the C2 position of the glucose unit already linked to quercetin. nih.gov The existence of such specific UGTs that add sugars to existing glycosides has been documented, allowing for the stepwise assembly of complex oligosaccharide chains on flavonoid cores. jmb.or.kr

The expression and activity of these specific UGTs are the determining factors for whether a plant can synthesize Quercetin 3-sambubioside.

Regulatory Aspects of Quercetin 3-sambubioside Biosynthesis in Plants

The biosynthesis of flavonoid glycosides, including Quercetin 3-sambubioside, is tightly regulated at the transcriptional level. frontiersin.org The expression of the structural genes encoding the biosynthetic enzymes (such as PAL, CHS, FLS, and the specific UGTs) is controlled by complex regulatory networks.

Key components of this regulation include:

Transcription Factor Complexes: In many plants, a protein complex known as the MBW complex, consisting of R2R3-MYB and bHLH transcription factors along with a WD40-repeat protein, is central to regulating flavonoid biosynthesis. frontiersin.org These complexes bind to the promoter regions of the structural genes, activating or repressing their transcription in a coordinated manner. Specific MYB transcription factors are known to upregulate genes involved in flavonol synthesis. mdpi.com

Environmental Stimuli: The production of quercetin derivatives is often influenced by environmental cues. Light, particularly UV-B radiation, is a well-known inducer of flavonol biosynthesis. oup.com Exposure to light can significantly increase the transcript levels of key biosynthetic genes like CHS and FLS, leading to higher accumulation of compounds like quercetin glycosides, which serve a photoprotective role. oup.com Conversely, shading treatments have been shown to reduce the content of these compounds. oup.com

Developmental Cues: The synthesis of specific flavonoids is often regulated in a tissue-specific and developmentally-dependent manner, accumulating in particular organs like flowers or leaves at specific times. frontiersin.org This regulation is also driven by the differential expression of the aforementioned transcription factors.

Therefore, the presence and concentration of Quercetin 3-sambubioside in a plant are the result of an integrated network that responds to both internal developmental programs and external environmental signals.

Mentioned Compounds

Compound NameCompound Type
Quercetin 3-sambubiosideFlavonol Diglycoside
L-phenylalanineAmino Acid
Cinnamic acidPhenylpropanoid
p-Coumaric acidPhenylpropanoid
p-Coumaroyl-CoAActivated Phenylpropanoid
Malonyl-CoAMetabolic Intermediate
Naringenin chalconeChalcone
NaringeninFlavanone
DihydrokaempferolDihydroflavonol
DihydroquercetinDihydroflavonol
QuercetinFlavonol Aglycone
Isoquercitrin (Quercetin 3-O-glucoside)Flavonol Monoglycoside
UDP-glucoseActivated Sugar
UDP-xyloseActivated Sugar

Isolation and Purification Methodologies

Extraction Techniques from Plant Matrices (e.g., methanol (B129727) extracts)

The initial step in isolating Quercetin (B1663063) 3-sambubioside involves its extraction from various plant materials. The choice of solvent and method is critical for maximizing the yield of this specific glycoside. Methanol and ethanol (B145695), often in aqueous solutions, are commonly employed solvents for the extraction of moderately polar flavonoids. nih.gov Techniques such as maceration, Soxhlet extraction, and ultrasonication-assisted extraction are utilized to enhance the efficiency of the process. nih.govijpsr.comresearchgate.net

For instance, Quercetin 3-sambubioside has been successfully isolated from the male flowers of Eucommia ulmoides and the leaves of Nelumbo nucifera (Lotus). researchgate.netnih.gov In the case of Nelumbo nucifera, a crude extract is first obtained, which is then further purified by passing it through an AB-8 macroporous resin. researchgate.nethep.com.cn This preliminary cleanup step helps in removing non-flavonoid impurities before more refined chromatographic separation. researchgate.nethep.com.cn Another documented source is the leaves of Eriobotrya japonica, where an n-butanol extract was prepared for subsequent purification steps. unimi.it The use of solvents with varying polarities, like n-butanol, allows for a fractional extraction, concentrating the glycosides in a specific fraction.

The table below summarizes plant sources and the initial extraction methodologies mentioned in research for isolating Quercetin 3-sambubioside and similar flavonoids.

Plant SourcePart UsedInitial Extraction MethodReference
Eucommia ulmoidesMale FlowersSystem solvent method nih.gov
Nelumbo nuciferaLeavesCrude extract cleaned up by AB-8 macroporous resin researchgate.nethep.com.cn
Eriobotrya japonicaLeavesn-butanol extract prepared for further purification unimi.it
Schinus molle L.Aerial PartsMaceration in 80% aqueous methanol ijcmas.com
Azadirachta indicaLeavesMaceration with distilled water, followed by fractionation with ethyl acetate oup.com

Chromatographic Separation Strategies

Following initial extraction and preliminary cleanup, a combination of chromatographic techniques is required to achieve high purity of Quercetin 3-sambubioside.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven highly effective for the one-step separation and purification of Quercetin 3-sambubioside. researchgate.nethep.com.cn This method avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

A study on the leaves of Nelumbo nucifera demonstrated the successful use of semi-preparative HSCCC. researchgate.nethep.com.cn From 100 mg of a crude extract that had been pre-purified with macroporous resin, 5.0 mg of Quercetin 3-sambubioside was obtained with a purity of 98.6%, as determined by HPLC analysis. researchgate.nethep.com.cn The selection of a suitable two-phase solvent system is paramount for successful separation in HSCCC. wisdomlib.org

The parameters for the successful HSCCC separation are detailed in the table below.

ParameterSpecificationReference
InstrumentSemi-preparative HSCCC researchgate.nethep.com.cn
Two-Phase Solvent SystemEthyl acetate-n-butanol-water (4:1:5, v/v) researchgate.nethep.com.cn
Starting Material100 mg of crude extract from Nelumbo nucifera leaves researchgate.nethep.com.cn
Yield5.0 mg researchgate.nethep.com.cn
Purity of Final Product98.6% (determined by HPLC) researchgate.nethep.com.cn

Column chromatography is a fundamental technique used extensively in the purification of flavonoids. ijpsr.com Different stationary phases can be employed, with silica (B1680970) gel and Sephadex LH-20 being common choices. ijcmas.compaspk.org

Sephadex LH-20, a size-exclusion chromatography gel, is particularly useful for separating flavonoid glycosides. Quercetin 3-sambubioside has been isolated from an n-butanol extract of Eriobotrya japonica leaves using a Sephadex LH-20 column with methanol as the eluting solvent. unimi.it Similarly, quercetin glycosides from Poacynum hendersonii leaves were purified using Sephadex LH-20 after an initial enrichment on macroporous resin. researchgate.net For separations involving silica gel, a mixture of solvents is typically used as the mobile phase. For example, a system of butanol, acetic acid, and water (4:1:5) has been used for isolating quercetin on a silica gel column. paspk.org

Stationary PhaseEluent/Mobile PhaseApplication ExampleReference
Sephadex LH-20MethanolIsolation of Quercetin 3-sambubioside from Eriobotrya japonica unimi.it
Sephadex LH-20Methanol-waterPurification of Quercetin 3-O-gentiobioside unimi.it
Silica Gel (70-230 mesh)80% MethanolInitial fractionation for quercetin isolation paspk.org
Silica Gel (230-400 mesh)Butanol: Acetic Acid: Water (4:1:5)Further purification of quercetin fractions paspk.org

Preparative Thin Layer Chromatography (TLC) is another method used for the purification of compounds. It operates on the same principles as analytical TLC but utilizes thicker stationary phase layers, typically 0.5-2.0 mm, to accommodate larger sample loads. globalresearchonline.net After the plate is developed in a suitable solvent system, the bands corresponding to the target compound are scraped off, and the compound is eluted from the adsorbent material. d-nb.info

While specific applications of preparative TLC for Quercetin 3-sambubioside are not extensively detailed, the technique is widely used for flavonoid separation. For instance, flavonoids from various fruit extracts have been isolated using preparative TLC with a mobile phase of methanol/chloroform/hexane (7:2:1, v/v/v). d-nb.info The selection of an appropriate solvent system, which can be optimized first using analytical TLC, is crucial for achieving accurate separation. ijpsr.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is primarily used for the analysis and purity verification of isolated compounds. researchgate.nethep.com.cn However, by scaling up the process, semi-preparative HPLC can be used as a final purification step to obtain highly pure compounds. This technique offers high resolution and efficiency. oup.com

In the context of Quercetin 3-sambubioside, HPLC was used to confirm the 98.6% purity of the compound isolated by HSCCC. researchgate.nethep.com.cn For the purification of similar compounds like quercetin-3-O-β-d-glucoside, reversed-phase columns such as C18 are commonly used. oup.com The mobile phase often consists of a gradient mixture of an acidified aqueous solvent (e.g., with trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. oup.comnih.gov This final polishing step is essential for ensuring the isolated compound is suitable for structural elucidation and bioactivity studies.

Preparative Thin Layer Chromatography (TLC)

Optimization of Purification Protocols for Enhanced Purity and Yield

Optimizing the entire isolation and purification workflow is critical for maximizing the recovery and purity of Quercetin 3-sambubioside. This involves fine-tuning each step, from initial extraction to final chromatographic separation.

One key optimization is the development of efficient, multi-step protocols. For example, the use of macroporous resins for initial cleanup, followed by Sephadex LH-20 column chromatography, significantly improves the purity of quercetin glycosides by removing unwanted substances early in the process. researchgate.net The one-step HSCCC purification of Quercetin 3-sambubioside is itself an example of an optimized protocol that provides high purity and good recovery in a single step, saving time and resources. researchgate.nethep.com.cn

Furthermore, Response Surface Methodology (RSM) has been employed to optimize the extraction parameters for quercetin from plant sources. researchgate.net This statistical approach allows for the investigation of variables such as solvent concentration, extraction time, and temperature to find the optimal conditions for the highest yield. researchgate.netmdpi.com For instance, studies on quercetin extraction have shown that factors like ethanol concentration and temperature significantly impact recovery. researchgate.net While these studies focus on the aglycone, the principles are directly applicable to optimizing the extraction of its glycosides. Care must be taken, as harsh conditions (e.g., high acid concentration or extended extraction times) can lead to the hydrolysis of the glycosidic bond, cleaving the sugar moiety from the quercetin aglycone and reducing the yield of the target glycoside. nih.gov

Analytical Characterization and Structural Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural elucidation of natural products like Quercetin (B1663063) 3-sambubioside. Each technique offers unique insights into the molecular framework.

NMR spectroscopy is the most powerful tool for the complete structural assignment of flavonoids. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are employed to establish the identity of the aglycone, the sugar moieties, and their linkage points.

In the analysis of Quercetin 3-sambubioside, NMR data confirms the presence of a quercetin aglycone substituted at the C-3 position. The sugar component is identified as a sambubiose, which is a disaccharide composed of xylose and glucose.

Key findings from NMR studies include:

¹H NMR: The spectrum displays characteristic signals for the A- and B-rings of the quercetin aglycone. Anomeric proton signals are crucial for identifying the sugar units. For instance, a large coupling constant (J = 7.7 Hz) for the anomeric proton of the glucopyranosyl group indicates a β-configuration. mdpi.com

¹³C NMR: The carbon spectrum accounts for all 26 carbons in the molecule, with chemical shifts corresponding to the quercetin backbone and the two sugar units. nih.gov

2D NMR: Heteronuclear Multiple-Bond Correlation (HMBC) experiments are vital for determining the glycosylation site. Correlations are observed between the anomeric proton of the inner glucose unit and the C-3 carbon of the quercetin aglycone. Further HMBC and COSY correlations establish the 1→2 linkage between the xylose and glucose units, confirming the sambubioside structure. mdpi.com

Table 1: ¹H and ¹³C NMR Spectral Data for Quercetin 3-sambubioside Moiety (Reference data from related Quercetin Glycosides)

Position¹³C (δc)¹H (δH, mult., J in Hz)
Aglycone
2158.4-
3135.5-
4179.4-
5162.9-
699.86.22 (d, 2.0)
7165.9-
894.76.42 (d, 2.0)
9159.3-
10105.6-
1'123.1-
2'116.17.68 (d, 2.2)
3'145.8-
4'149.8-
5'117.56.89 (d, 8.5)
6'123.07.58 (dd, 8.5, 2.2)
Glucose
1''104.25.35 (d, 7.7)
2''83.23.80 (m)
3''78.13.52 (m)
4''71.23.44 (m)
5''78.33.48 (m)
6''62.63.75 (m), 3.60 (m)
Xylose
1'''105.94.55 (d, 7.5)
2'''75.73.25 (m)
3'''77.93.38 (m)
4'''71.43.55 (m)
5'''67.23.70 (m), 3.15 (m)
Note: Data compiled from literature on quercetin glycosides for illustrative purposes. Specific shifts can vary slightly based on solvent and instrumentation.

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of Quercetin 3-sambubioside. Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing flavonoid glycosides.

In studies of Eucommia ulmoides pollen, Quercetin 3-sambubioside was identified with a calculated molecular formula of C₂₆H₂₈O₁₆. mdpi.com

Positive Ion Mode: It exhibits a quasi-molecular ion peak [M+H]⁺ at m/z 597.1471. mdpi.com

Negative Ion Mode: The [M-H]⁻ ion is observed at m/z 595.1340. mdpi.com

Tandem MS (MS/MS) analysis provides structural information through controlled fragmentation. The most characteristic fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the sambubioside moiety (a combined loss of a xylose (132 Da) and a glucose (162 Da) residue, totaling 294 Da). This produces a prominent fragment ion corresponding to the quercetin aglycone.

Table 2: ESI-MS/MS Fragmentation Data for Quercetin 3-sambubioside

Precursor Ion (m/z)ModeFragment Ions (m/z)InterpretationSource
595Negative463, 301Loss of Xylose ([M-H-132]⁻), Loss of Sambubiose ([M-H-294]⁻) nih.gov
597Positive303Loss of Sambubiose ([M+H-294]⁺) mdpi.com

The fragment at m/z 301 (negative mode) or 303 (positive mode) is the signature ion for the quercetin aglycone and is crucial for its identification. mdpi.comnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid's chromophoric system. The spectra of flavonols like quercetin typically show two major absorption bands.

Band I: Absorption in the 350-380 nm range, corresponding to the cinnamoyl system (B-ring and the heterocyclic C-ring).

Band II: Absorption in the 250-280 nm range, related to the benzoyl system (A-ring).

For quercetin glycosides, the typical absorption maxima are observed around 257 nm and 357 nm in methanol (B129727). ptfarm.pl Glycosylation at the 3-position, as in Quercetin 3-sambubioside, leaves the hydroxyl groups at positions 5, 7, 3', and 4' free, which can be confirmed by using UV shift reagents like AlCl₃, NaOMe, and NaOAc.

Table 3: Characteristic UV-Vis Absorption Maxima for Quercetin Glycosides

Solvent/ReagentBand II (λmax, nm)Band I (λmax, nm)
Methanol (MeOH)~257~357
MeOH + NaOMe~273~408
MeOH + AlCl₃~274~430
MeOH + NaOAc~266~374
Note: Values are representative for 3-O-substituted quercetin glycosides. ptfarm.pljst.go.jp

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Quercetin 3-sambubioside shows characteristic absorption bands confirming its chemical nature.

Table 4: Key IR Absorption Bands for Quercetin Glycosides

Wavenumber (cm⁻¹)Functional Group
~3415O-H stretching (hydroxyl groups)
~2930C-H stretching (aliphatic)
~1655C=O stretching (γ-pyrone carbonyl)
~1605C=C stretching (aromatic ring)
~1070C-O stretching (glycosidic bond)
Note: Data based on spectra of similar quercetin glycosides. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Analytical Methods for Identification and Quantification

Chromatographic methods are essential for separating Quercetin 3-sambubioside from complex mixtures, such as plant extracts, prior to its identification and quantification.

UPLC-QTOF-MS is a powerful and highly sensitive technique used for the comprehensive analysis of phytochemicals. nih.gov This method combines the high separation efficiency of UPLC with the high-resolution and accurate mass measurement capabilities of QTOF-MS.

In the analysis of plant extracts like Eucommia ulmoides pollen and various Rosa fruits, UPLC-QTOF-MS has been successfully employed to:

Identify: Rapidly screen and tentatively identify Quercetin 3-sambubioside based on its precise mass and characteristic fragmentation pattern, even in trace amounts. mdpi.commdpi.com

Quantify: When combined with appropriate standards, this method allows for the accurate quantification of the compound in different samples, which is crucial for quality control and standardization of plant-based products. nih.govnih.gov

The use of UPLC provides sharp peaks and excellent resolution, separating Quercetin 3-sambubioside from other isomeric flavonoid glycosides, while the QTOF-MS detector provides the mass accuracy needed for confident formula determination and structural confirmation via MS/MS experiments. nih.govucdavis.edu

HPLC with Diode Array Detection (DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a powerful method for the detection and quantification of Quercetin 3-sambubioside in various matrices, including plant extracts. chemisgroup.uspensoft.net This technique provides information on the retention time of the compound under specific chromatographic conditions and its characteristic UV-Vis absorption spectrum, which aids in its identification. researchgate.net

The UV spectrum of flavonoids is indicative of their structural class. Quercetin and its glycosides typically exhibit two major absorption bands. For Quercetin 3-sambubioside, these bands are observed in the ranges of 254–266 nm (Band II) and 345–357 nm (Band I). cabidigitallibrary.orgjst.go.jp The precise wavelengths of maximum absorption (λmax) can vary slightly depending on the solvent system used for the analysis. The presence of a sugar moiety at the 3-position of the quercetin aglycone influences the spectral properties. kahaku.go.jp

Table 1: HPLC-DAD Characteristics of Quercetin 3-sambubioside

Parameter Reported Values References
Retention Time (t R ) Varies depending on the specific HPLC method (column, mobile phase, gradient, etc.) oup.com

| UV Absorption Maxima (λ max ) | Band I: ~345-357 nm Band II: ~254-266 nm | cabidigitallibrary.orgjst.go.jp | | Mobile Phase Examples | Acetonitrile (B52724) and 0.1% trifluoroacetic acid (TFA) in water (gradient elution) | oup.com | | Stationary Phase (Column) | C18 reversed-phase columns are commonly used. | mdpi.comresearchgate.net | | Detection Wavelength | Monitoring is often performed at or near the λmax of Band I (e.g., 368 nm) for optimal sensitivity and selectivity for flavonoids. | chemisgroup.us |

This table is interactive. Click on the headers to sort the data.

HPLC-MS for Purity Assessment

For a more definitive identification and purity assessment, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is employed. kahaku.go.jp This hyphenated technique couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing molecular weight and structural information. Purity levels of ≥98% and ≥99% for Quercetin 3-sambubioside have been reported using HPLC-based methods. selleckchem.com

In negative ion mode electrospray ionization (ESI), Quercetin 3-sambubioside typically forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 595.13. mdpi.com In positive ion mode, a protonated molecule [M+H]⁺ may be observed at m/z 597.14. mdpi.com

Tandem mass spectrometry (MS/MS or MS²) experiments are crucial for structural elucidation. By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. A primary fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the sambubioside moiety (a xylosyl-glucoside) and the generation of the quercetin aglycone fragment ion at m/z 301. cabidigitallibrary.orgnih.gov This specific fragmentation pattern is a key diagnostic feature for identifying quercetin-3-O-diglycosides.

Table 2: HPLC-MS Data for Quercetin 3-sambubioside

Ionization Mode Precursor Ion [M-H]⁻ (m/z) Major Fragment Ions (MS²) (m/z) Inferred Neutral Loss References
Negative (ESI) 595.1340 463, 301 Loss of xylose (132 Da) followed by glucose (162 Da), or direct loss of sambubiose (294 Da) mdpi.comnih.gov
Positive (ESI) 597.1471 - - mdpi.com

This table is interactive. You can filter the data by ionization mode.

Chiral Analysis Considerations

The IUPAC name, 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one, specifies the stereochemistry of the sugar units. nih.gov Analysis to confirm this specific stereochemistry would typically require specialized techniques such as chiral chromatography or detailed Nuclear Magnetic Resonance (NMR) spectroscopy studies, which are beyond the scope of standard HPLC-DAD or HPLC-MS analyses. In many studies, the identity is confirmed by comparing the analytical data with that of an authentic, well-characterized standard. kahaku.go.jp

Biological Activities and Mechanistic Studies in Vitro and Animal Models

Antioxidant Activity

The antioxidant properties of Quercetin (B1663063) 3-sambubioside are a cornerstone of its biological profile, involving direct interaction with reactive species and potential modulation of the body's own defense systems.

Free Radical Scavenging Capacity (e.g., DPPH assay)

Quercetin 3-sambubioside has demonstrated notable efficacy as a direct scavenger of free radicals. targetmol.comnih.gov This activity is frequently quantified using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) assay, which measures a compound's ability to donate a hydrogen atom and neutralize the DPPH radical.

In one study, Quercetin 3-sambubioside, isolated from the leaves of Ribes biebersteinii, exhibited significant free radical scavenging activity with a 50% radical-reducing concentration (RC50) value of 6.2 x 10⁻³ mg/mL. acgpubs.org This potency was comparable to another flavonoid, quercetin 3-O-sophoroside, and the positive control, Trolox. acgpubs.org Further research has confirmed its role as an antioxidant, identifying it as a key active component in extracts from Eucommia ulmoides pollen and the leaves of Eriobotrya japonica. nih.govmdpi.com In addition to the DPPH assay, it has shown prominent inhibitory activity against free radical generation in the dichlorofluorescein (DCF) method. nih.gov

Table 1: DPPH Radical Scavenging Activity of Quercetin 3-sambubioside and Related Compounds

CompoundRC50 (mg/mL)Source
Quercetin 3-O-sambubioside6.2 x 10⁻³ acgpubs.org
Quercetin 3-O-sophoroside5.1 x 10⁻³ acgpubs.org
Trolox (Positive Control)2.6 x 10⁻³ acgpubs.org
Kaempferol 3,5-di-O-β-D-glucopyranoside7.9 x 10⁻² acgpubs.org

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2 pathway, SOD, Catalase)

While direct experimental evidence on Quercetin 3-sambubioside's role in modulating endogenous antioxidant systems is limited, molecular docking studies have predicted its activity. researchgate.net The primary body of research in this area has focused on its aglycone, quercetin.

Quercetin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.govmdpi.com Nrf2 is a transcription factor that, under conditions of oxidative stress, moves into the nucleus and activates the expression of numerous antioxidant and detoxifying enzymes. nih.gov Studies on quercetin have shown it can upregulate Nrf2, leading to increased levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase, which protect cells from damage by reducing oxidative stress. encyclopedia.pub Quercetin has been shown to induce the expression of peroxiredoxins 3 and 5 through the activation of the Nrf2/NRF1 transcription pathway. nih.gov This activation can occur through various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.com The activation of Nrf2 by quercetin enhances the body's cellular defense mechanisms against oxidative injury. nih.govnih.gov

Anti-inflammatory Effects

The anti-inflammatory properties of flavonoids are critical to their therapeutic potential. Research into Quercetin 3-sambubioside is emerging, while extensive data exists for its parent compound, quercetin.

Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6, NO, COX-2)

Specific studies detailing the direct inhibition of key inflammatory mediators by Quercetin 3-sambubioside are not widely available. However, the mechanisms of its aglycone, quercetin, are well-documented.

Quercetin effectively suppresses the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). encyclopedia.pubnih.gov It also inhibits the expression and activity of enzymes involved in the inflammatory process, such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which reduces the production of prostaglandins (B1171923) and nitric oxide (NO), respectively. encyclopedia.pubmdpi.com For instance, in human retinal pigment epithelial cells, quercetin was found to inhibit the IL-1β-induced expression of IL-6 and IL-8. nih.gov

Modulation of Signaling Pathways (e.g., NF-κB, MAPK, NLRP3 inflammasome)

The anti-inflammatory effects of flavonoids are largely mediated by their interaction with key intracellular signaling pathways. While a study on Hedyotis diffusa Willd identified Quercetin 3-sambubioside as a key active compound with hepatoprotective effects, detailed mechanistic studies on its influence on inflammatory pathways are sparse. nih.govencyclopedia.pub

In contrast, quercetin is known to exert potent anti-inflammatory effects by modulating several critical signaling pathways. It is a well-established inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway. nih.govencyclopedia.pubfrontiersin.org By preventing the activation and nuclear translocation of NF-κB, quercetin downregulates the expression of many inflammatory genes, including those for TNF-α, IL-1β, and COX-2. nih.govencyclopedia.pub Furthermore, quercetin modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are also crucial in regulating the production of inflammatory cytokines. mdpi.comencyclopedia.pub Some research also indicates that quercetin can inhibit the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex that triggers the release of highly pro-inflammatory cytokines IL-1β and IL-18. nih.govencyclopedia.pub

Anti-cancer Potential (In Vitro and Animal Models)

Several commercial suppliers note the anti-cancer potential of Quercetin 3-sambubioside. medchemexpress.comchemsrc.comselleckchem.com However, specific in vitro and in vivo studies validating this claim for this particular glycoside are not extensively present in the current scientific literature. A bioinformatic analysis of quercetin's molecular targets showed a significant focus on cancer-related pathways. mdpi.compreprints.org

The anti-cancer effects of the aglycone, quercetin, have been widely investigated across numerous cancer cell lines. Quercetin has been shown to suppress cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer types, including liver, prostate, breast, and colon cancer. iiarjournals.orgtandfonline.commdpi.com The mechanisms behind these effects involve the modulation of multiple signaling pathways critical for cancer cell survival and growth, such as the PI3K/Akt, MAPK, and NF-κB pathways. nih.goviiarjournals.orgtandfonline.com For example, studies have shown quercetin induces apoptosis by activating caspases and can inhibit the proliferation of liver cancer cells. iiarjournals.org

Effects on Cell Proliferation and Apoptosis Induction

While direct studies on Quercetin 3-sambubioside are limited, research on its parent compound, quercetin, and related glycosides provides insight into its potential anticancer activities. Quercetin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis, or programmed cell death. nih.gov Its anticancer effects are attributed to its ability to interfere with different stages of the carcinogenic process. nih.gov

In multiple myeloma (MM) cell lines, quercetin inhibited proliferation by inducing apoptosis and causing cell cycle arrest. oncotarget.com The mechanism involved the activation of key executioner proteins in the apoptotic cascade, specifically caspase-3 and caspase-9. oncotarget.com Similarly, studies on human cervical cancer (HeLa) cells treated with quercetin-3-glucoside (B1262563) (Q3G), a closely related compound, showed significant cytotoxic effects in a dose- and time-dependent manner. mdpi.comnih.gov This treatment led to an increase in the number of apoptotic cells, which was associated with the activation of caspase-9 and caspase-3, an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov In other cancer cell lines, including colon, prostate, and leukemia, quercetin also demonstrated a significant ability to induce apoptosis compared to control groups. nih.gov

CompoundCell LineKey FindingsReported Mechanisms
QuercetinMultiple Myeloma (RPMI8226, ARP-1, MM.1R)Inhibited cell proliferation and induced apoptosis. oncotarget.comActivation of caspase-3 and caspase-9. oncotarget.com
Quercetin-3-glucoside (Q3G)Human Cervical Cancer (HeLa)Exhibited significant cytotoxic effects and induced apoptosis. mdpi.comnih.govActivation of caspase-9/-3, upregulation of Bax, downregulation of Bcl-2. mdpi.comnih.gov
QuercetinColon (CT-26), Prostate (LNCaP), Leukemia (MOLT-4), RajiSignificantly induced apoptosis. nih.govAnnexin V/PI staining indicated increased apoptosis. nih.gov

Modulation of Angiogenesis (if reported in animal models)

There are no specific reports on the effects of Quercetin 3-sambubioside on angiogenesis in animal models. However, its aglycone, quercetin, has demonstrated notable anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

In a rat model of hepatopulmonary syndrome, quercetin administration was found to inhibit pulmonary vascular angiogenesis. nih.gov This effect was linked to the downregulation of vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2. nih.gov Specifically, quercetin treatment decreased the activation of Akt, a downstream signaling molecule of VEGFR-2, and reduced the activity of NF-κB in lung tissues, suggesting that quercetin exerts its anti-angiogenic effect through the VEGF/VEGFR-2/Akt/NF-κB pathway. nih.gov Furthermore, in a xenograft prostate tumor model using mice, intraperitoneal administration of quercetin significantly suppressed tumor growth and was associated with reduced tumor angiogenesis. plos.org The mechanism in this model was also identified as the inhibition of the VEGFR-2 regulated AKT/mTOR/P70S6K signaling pathway. plos.orgmdpi.com A meta-analysis of animal studies on wound healing also concluded that quercetin could accelerate recovery in part by promoting angiogenesis in the context of tissue repair. nih.gov

CompoundAnimal ModelKey FindingsSignaling Pathway
QuercetinRat model of hepatopulmonary syndromeInhibited pulmonary vascular angiogenesis. nih.govInhibition of VEGF/VEGFR-2/Akt/NF-κB pathway. nih.gov
QuercetinMouse xenograft model (prostate cancer)Suppressed tumor growth and angiogenesis. plos.orgInhibition of VEGFR-2 regulated AKT/mTOR/P70S6K pathway. plos.orgmdpi.com

Mechanisms of Cell Cycle Arrest

Specific studies detailing the mechanisms of cell cycle arrest for Quercetin 3-sambubioside are not available. However, research on quercetin and its glucoside derivatives shows a distinct impact on cell cycle progression in cancer cells.

In human hepatocellular carcinoma cells (HepG2), quercetin-3-O-glucoside (Q3G) was found to inhibit cell proliferation by blocking the cell cycle in the S-phase. nih.gov Similarly, in human cervical cancer cells (HeLa), Q3G induced cell cycle arrest at the S phase in a time-dependent manner. mdpi.comnih.gov This arrest was associated with the alteration of cyclin-dependent kinase 2 (CDK2) protein expression. mdpi.com Depending on the cancer cell type, quercetin has been reported to induce cell cycle arrest at different phases, including the G2/M phase, S phase, or G1/S phase. mdpi.com For instance, in multiple myeloma cells, quercetin treatment led to cell cycle arrest in the G2/M phase, which was associated with the upregulation of the p21 protein, a well-known cell cycle inhibitor. oncotarget.com In HeLa cells, quercetin treatment resulted in a significant increase in the percentage of cells in the sub-G0/G1 phase, which is indicative of cell cycle arrest and the initiation of apoptosis. intjhs.org

CompoundCell LinePhase of ArrestAssociated Molecular Changes
Quercetin-3-O-glucoside (Q3G)Hepatocellular Carcinoma (HepG2)S-phase nih.govInhibition of DNA topoisomerase II. nih.gov
Quercetin-3-O-glucoside (Q3G)Cervical Cancer (HeLa)S-phase mdpi.comnih.govAlteration of cyclin-dependent kinase 2 (CDK2). mdpi.com
QuercetinMultiple Myeloma (MM)G2/M phase oncotarget.comUpregulation of p21, downregulation of c-myc. oncotarget.com
QuercetinCervical Cancer (HeLa)Sub-G0/G1 phase intjhs.orgIndicates initiation of apoptosis. intjhs.org

Neuroprotective and Central Nervous System Effects (Animal Models)

Stimulation of the Nerve Center and Enhancement of Spontaneous Activity in Mice

Quercetin 3-sambubioside, a monomeric compound isolated from the male flowers of Eucommia ulmoides, has been evaluated for its effects on the neural system in mice. thieme-connect.comnih.gov Studies show that this compound produces eminent effects on increasing spontaneous activity and stimulating the nerve center to enhance excitement. thieme-connect.comnih.gov These findings indicate a powerful ability of Quercetin 3-sambubioside to stimulate the central nervous system. thieme-connect.comnih.gov The observed effects were reported to be similar to those of nikethamide (B1678874), a known central nervous system stimulant. thieme-connect.comidexlab.com

Mitigation of Neuroinflammatory Processes (if reported in animal models)

While there is no specific data on Quercetin 3-sambubioside, its parent compound quercetin has been extensively studied for its ability to mitigate neuroinflammatory processes in various animal models. Neuroinflammation is a key factor in the pathology of several neurodegenerative diseases.

In a rat model of lead-induced neuroinflammation, quercetin treatment effectively inhibited the inflammatory response and reduced neuronal loss in the hippocampus. preprints.org Studies in mouse models of lipopolysaccharide (LPS)-induced neuroinflammation have shown that quercetin can suppress this process by downregulating pro-inflammatory cytokines. mdpi.comfrontiersin.org Specifically, quercetin treatment has been found to reduce the levels of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). preprints.orgencyclopedia.pub In a rat model of cerebral ischemia/reperfusion injury, quercetin was observed to downregulate pro-inflammatory M1 markers (like TNF-α, IL-1β, and IL-6) while upregulating anti-inflammatory M2 markers. nih.gov This modulation of microglial polarization from a pro-inflammatory to an anti-inflammatory phenotype highlights its neuroprotective potential. nih.gov

Modulation of Neural Signaling Pathways (e.g., PI3K/AKT/NF-κB pathway)

The neuroprotective effects of quercetin are closely linked to its ability to modulate critical intracellular signaling pathways. Although direct evidence for Quercetin 3-sambubioside is lacking, studies on quercetin point towards the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor kappa B (NF-κB) pathway as a key target.

In a rat model of cerebral ischemia/reperfusion, quercetin was shown to facilitate the M2 polarization of microglia by modulating the PI3K/Akt/NF-κB signaling pathway. nih.gov Western blot analysis confirmed that quercetin upregulated the phosphorylation of PI3K and Akt, while decreasing the phosphorylation of IκBα and NF-κB, key components that regulate the inflammatory response. nih.gov The use of a PI3K inhibitor reversed these effects, confirming the pathway's central role. nih.gov Similarly, in mice with LPS-induced neuroinflammation, quercetin treatment significantly reduced the expression of phosphorylated NF-κB in the cortex and hippocampus. frontiersin.org The PI3K/Akt pathway is a major regulator of cell survival, and its activation by quercetin is believed to be a crucial mechanism for its neuroprotective actions against oxidative stress and inflammation. plos.org

CompoundModelPathwayKey Mechanistic Findings
QuercetinRat Cerebral Ischemia/ReperfusionPI3K/Akt/NF-κB encyclopedia.pubnih.govUpregulated phosphorylation of PI3K and Akt; decreased phosphorylation of IκBα and NF-κB. nih.gov
QuercetinMouse LPS-Induced NeuroinflammationNF-κB frontiersin.orgSignificantly reduced the expression of phosphorylated NF-κB in the cortex and hippocampus. frontiersin.org
QuercetinT-Cell Lymphoma (in vitro, H2O2 induced)PI3K/Akt plos.orgDown-regulated phosphorylation of Akt and PDK1. plos.org

Hepatoprotective Effects (In Vitro and Animal Models)

Quercetin 3-sambubioside has been identified as a significant bioactive flavonoid with notable protective effects on the liver, as demonstrated in both cell-based (in vitro) and animal models. Research has highlighted its potential in mitigating drug-induced liver damage.

A key study investigating the hepatoprotective properties of an ethanol (B145695) extract from Hedyotis diffusa Willd. identified Quercetin 3-sambubioside as a primary active compound responsible for its therapeutic effects against liver injury caused by the antituberculosis drug isoniazid (B1672263) (INH). encyclopedia.pubwiley.comnih.govimpactfactor.org In an in vivo model using transgenic zebrafish with liver-specific fluorescence, the extract containing Quercetin 3-sambubioside showed a remarkable protective effect on INH-induced liver injury. impactfactor.org

In vitro experiments further substantiated these findings. encyclopedia.pubwiley.com When liver cells were exposed to isoniazid, a significant decrease in cell viability was observed. However, treatment with Quercetin 3-sambubioside was able to significantly reverse this INH-induced cytotoxicity, suggesting a direct protective action on liver cells. impactfactor.orgfrontiersin.org

Table 1: Summary of Hepatoprotective Effects of Quercetin 3-sambubioside in Preclinical Models
Model SystemInducing AgentObserved Effect of Quercetin 3-sambubiosideReference
Zebrafish (in vivo)Isoniazid (INH)Showed remarkable protective effect against liver injury. impactfactor.org
Liver cells (in vitro)Isoniazid (INH)Significantly reversed the decrease in cell viability. encyclopedia.pubwiley.comimpactfactor.org

The primary mechanism identified for the hepatoprotective action of Quercetin 3-sambubioside in preclinical studies is its ability to counteract drug-induced cytotoxicity. impactfactor.org In studies involving isoniazid-induced liver injury, the compound demonstrated a significant capacity to reverse the decline in liver cell viability. encyclopedia.pubimpactfactor.org This suggests that Quercetin 3-sambubioside may interfere with the toxic pathways activated by the drug, thereby preserving cellular integrity and function. While the precise molecular targets are still under investigation, network pharmacology and molecular docking analyses have predicted that this compound interacts with key molecular targets and signaling pathways pivotal in liver protection. impactfactor.org

Emerging Biological Activities (e.g., immunomodulatory, antiviral, antidiabetic in animal models)

While the hepatoprotective effects of Quercetin 3-sambubioside are specifically documented, research into its other biological activities is still emerging and less defined for the compound in its isolated form. Most studies on immunomodulatory, antiviral, and antidiabetic effects have focused on its aglycone, quercetin, or other glycoside derivatives.

Limited research suggests a potential immunomodulatory role. A study on a water extract from Eriobotrya japonica (Loquat) leaves, which was found to contain Quercetin 3-sambubioside among other polar phenolic compounds, demonstrated an ability to induce the production of Interferon-gamma (IFN-γ). semanticscholar.org However, this effect was attributed to the extract as a whole and not to Quercetin 3-sambubioside specifically. Another research effort selected a related compound, Quercetin 3-sambubioside-3'-glucoside, as part of a flavonoid-based formulation for investigation as an antiviral and immunomodulatory agent, though results for the single compound were not presented. explorationpub.com

There is currently a lack of specific preclinical studies investigating the direct antiviral or antidiabetic activities of isolated Quercetin 3-sambubioside in animal models.

Due to the limited research on the specific immunomodulatory, antiviral, and antidiabetic activities of Quercetin 3-sambubioside, the precise mechanisms of action in these areas remain largely uncharacterized.

For its potential immunomodulatory effect, the induction of IFN-γ by the Eriobotrya japonica extract containing Quercetin 3-sambubioside was found to be mediated mainly through the JAK-STAT pathway. semanticscholar.org It is hypothesized that polar compounds within the extract are responsible for this activity, but the specific contribution and mechanism of Quercetin 3-sambubioside alone have not been elucidated. semanticscholar.org

Table 2: Summary of Emerging Biological Activities of Quercetin 3-sambubioside in Preclinical Settings
Biological ActivityModel System/Study TypeFindingMechanism of ActionReference
ImmunomodulatoryEriobotrya japonica water extract (containing Quercetin 3-sambubioside)Induced production of Interferon-gamma (IFN-γ).Attributed to the whole extract, acting via the JAK-STAT pathway. The specific role of Quercetin 3-sambubioside is not defined. semanticscholar.org
AntiviralNo specific preclinical data availableN/AN/A
AntidiabeticNo specific preclinical data availableN/AN/A

Pharmacokinetics and Biotransformation Pre Clinical and Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The absorption of quercetin (B1663063) glycosides is highly dependent on the nature of the attached sugar moiety. tandfonline.comfoodandnutritionjournal.org Generally, for glycosides like Quercetin 3-sambubioside to be absorbed, they must first undergo hydrolysis in the gastrointestinal tract to release the quercetin aglycone. nih.govpan.olsztyn.pl

Absorption: In animal models, particularly rats, the initial step in the absorption of quercetin glycosides occurs in the small intestine. tandfonline.comnih.gov Enzymes such as lactase phlorizin (B1677692) hydrolase (LPH), located at the brush border membrane of intestinal cells, are responsible for hydrolyzing the glycosidic bond. tandfonline.comnih.gov This enzymatic action cleaves the sambubiose sugar from the quercetin backbone, releasing the quercetin aglycone. This aglycone, being more lipophilic than its glycoside form, can then be absorbed by intestinal cells, primarily through passive diffusion. nih.govmdpi.com Some evidence also points to the involvement of sodium-dependent glucose transporter-1 (SGLT-1) in the uptake of certain quercetin glucosides, although the primary route for most glycosides involves initial hydrolysis. mdpi.com

The structure of the sugar itself is a critical determinant of absorption efficiency. Studies comparing different quercetin glycosides in rats have shown that quercetin-3-O-beta-glucoside is well-absorbed, whereas glycosides with a rhamnose moiety, like rutin (B1680289) (quercetin-3-rutinoside), exhibit significantly depressed absorption. tandfonline.comnih.gov Glycosides that are not hydrolyzed in the small intestine may pass to the colon, where gut microbiota can perform the hydrolysis. However, the absorption capacity of the colon is considerably less than that of the small intestine. tandfonline.com

Distribution: Following absorption and initial metabolism in the enterocytes, quercetin metabolites are transported via the portal vein to the liver, which is the primary site for further metabolism. mdpi.comwvu.edu From the liver, these metabolites are distributed throughout the body via systemic circulation. Animal studies have shown that quercetin metabolites can accumulate in various tissues, including the liver, kidneys, and lungs, with lower levels detected in the heart, spleen, and brain. nih.gov The major circulating forms in plasma are not the original glycoside or the free aglycone, but rather conjugated metabolites. tandfonline.comnih.gov

Metabolism: Quercetin undergoes extensive phase I and phase II metabolism in both the intestinal cells and the liver. wvu.edupeerj.com The primary metabolic pathways are glucuronidation, sulfation, and methylation. pan.olsztyn.pl In rats, after oral administration of quercetin, the predominant metabolites found in plasma are glucuronide and sulfate (B86663) conjugates of quercetin and its methylated derivative, isorhamnetin (B1672294) (3'-O-methyl quercetin). nih.govresearchgate.net Studies have identified major plasma metabolites such as quercetin-3-glucuronide, 3'-methyl-quercetin-3-glucuronide, and quercetin-3'-sulfate. tandfonline.com The quercetin aglycone itself is rarely detected in plasma, indicating rapid and thorough metabolism. jfda-online.com

Excretion: The conjugated metabolites of quercetin are more water-soluble, facilitating their elimination from the body. Excretion occurs primarily through the urine and, to a lesser extent, in the feces. nih.gov The profile of metabolites found in urine can be quite different from that in plasma, suggesting significant metabolic activity in the kidneys before excretion. wvu.educambridge.org

Metabolite Identification and Characterization in Animal Studies

Animal studies have been crucial in identifying the array of metabolites formed following the administration of quercetin and its glycosides. The metabolic transformation of Quercetin 3-sambubioside would be expected to follow a similar pattern, beginning with the hydrolysis of the sambubiose moiety.

Following the release of the quercetin aglycone, extensive conjugation occurs. In rats fed a diet supplemented with quercetin, the major circulating metabolites were identified as glucurono-sulfo conjugates of isorhamnetin and quercetin. nih.gov Specifically, these include:

Methylated conjugates: Isorhamnetin (3'-O-methyl quercetin) and Tamarixetin (4'-O-methyl quercetin) are common phase I metabolites. nih.gov These are then further conjugated.

Glucuronidated conjugates: Quercetin-3-O-glucuronide is a primary metabolite found in plasma. tandfonline.comnih.gov Diglucuronides have also been identified. wvu.educambridge.org

Sulfated conjugates: Quercetin-3'-sulfate is another major metabolite observed in plasma. tandfonline.com

Mixed conjugates: Metabolites such as quercetin glucuronide sulfate have also been detected, indicating multiple conjugation steps. wvu.educambridge.org

A study in rats identified the major plasma metabolites as glucurono-sulfo conjugates of isorhamnetin (approximately 89.1 µM) and quercetin (approximately 14.7 µM), with a smaller fraction (around 8.5%) consisting of other glucuronides of quercetin and its methylated forms. nih.gov The specific positions of these conjugations can vary, which has implications for the biological activity of the metabolites.

Parent Compound AdministeredAnimal ModelMajor Metabolites Identified in Plasma
QuercetinRatGlucurono-sulfo conjugates of isorhamnetin and quercetin, Quercetin glucuronides, Isorhamnetin glucuronides. nih.govresearchgate.net
Quercetin-3-O-beta-glucosideRat3'- and 4'-methylquercetin (after hydrolysis). nih.gov
Onion powder (rich in quercetin glucosides)HumanQuercetin-3-glucuronide, 3′-methyl-quercetin-3-glucuronide, Quercetin-3′-sulfate. tandfonline.com

Comparative Bioavailability with Other Quercetin Forms in Pre-clinical Models

The bioavailability of quercetin is significantly influenced by the glycosidic form in which it is ingested. Pre-clinical studies in animal models have consistently demonstrated that the type of sugar attached to the quercetin aglycone is a primary determinant of its absorption and subsequent bioavailability.

Rat studies provide even clearer evidence of these differences. When rats were given equimolar amounts of quercetin, rutin, or quercetin-3-glucoside (B1262563), the plasma concentration of metabolites was highest in the group that received quercetin-3-glucoside. nih.gov This suggests that 3-O-glucosylation significantly enhances the absorption of quercetin in the small intestine. Conversely, the presence of rhamnose, as in rutin, markedly depresses absorption. nih.gov After administration of quercetin 3-rhamnoside, no metabolites were detected in the plasma at all. nih.gov

While no studies have directly compared the bioavailability of Quercetin 3-sambubioside to other forms, its structure, which contains a disaccharide (xylose and glucose), suggests its pharmacokinetic profile may differ from simple glucosides or rutinosides. It would likely require hydrolysis by gut microbiota before the aglycone could be absorbed, potentially leading to delayed absorption and lower bioavailability compared to a simple glucoside.

Quercetin Form AdministeredAnimal ModelKey Bioavailability Findings
Quercetin vs. Isoquercitrin (B50326) (Quercetin-3-glucoside)DogIsoquercitrin had 1.5 times higher bioavailability than quercetin aglycone. cambridge.orgnih.gov
Quercetin vs. Rutin (Quercetin-3-rutinoside)DogAbsorption from rutin was significantly delayed, but relative bioavailability was comparable to the aglycone. cambridge.orgnih.gov
Quercetin vs. Rutin vs. Quercetin-3-glucosideRatPlasma metabolite concentration was highest for quercetin-3-glucoside, followed by quercetin aglycone, and then rutin (very low). nih.gov
Quercetin AglyconeRatOral absorption rate was calculated to be 53% compared to intravenous administration. jfda-online.com

Factors Influencing Pharmacokinetic Profile in Animal Systems

Structure of the Glycoside: As established, the type and position of the sugar moiety are paramount. Simple glucosides are generally more readily hydrolyzed by intestinal enzymes, leading to better absorption than more complex glycosides like rutinosides or, presumably, sambubiosides. tandfonline.comfoodandnutritionjournal.orgnih.gov

Gut Microbiota: The composition and activity of the intestinal microflora play a significant role, especially for glycosides that are not hydrolyzed in the small intestine. Colonic bacteria possess a wide range of glycosidases that can cleave sugar moieties, allowing for the absorption of the aglycone from the large intestine, albeit less efficiently. researchinventy.com

Dietary Matrix: The presence of other food components can affect bioavailability. For instance, dietary fats can enhance the absorption of lipophilic compounds like the quercetin aglycone. foodandnutritionjournal.org Conversely, certain types of fiber might interfere with absorption.

Interspecies Variation: Pharmacokinetic parameters can vary significantly between different animal species. For example, the bioavailability of quercetin from rutin appears to be better in dogs than in rats or humans. cambridge.orgnih.gov This highlights the caution required when extrapolating findings from one animal model to another, or to humans.

Enzyme Activity: Individual variations in the activity of metabolic enzymes, such as intestinal β-glucosidases and hepatic phase II enzymes (e.g., UGTs, SULTs), can lead to differences in the rate and extent of quercetin metabolism and bioavailability. foodandnutritionjournal.org

Potential Research Avenues and Pre Clinical Applications

Development of Pre-clinical Models for Disease Interventions

Pre-clinical studies are fundamental in determining the therapeutic promise of compounds like Quercetin (B1663063) 3-sambubioside. Research has utilized various in vitro and in vivo models to investigate its effects on different diseases. For instance, in the context of viral infections, a formulation containing Quercetin 3-sambubioside-3'-glucoside was evaluated for its potential against SARS-CoV-2. explorationpub.comresearchgate.net In silico molecular docking analyses suggested that flavonoids, including this quercetin derivative, could bind to the spike protein and main protease of the virus. explorationpub.comresearchgate.net

Furthermore, the neuroprotective potential of related quercetin compounds has been explored in pre-clinical models of Alzheimer's disease. nih.gov Specifically, a metabolite, quercetin-3-O-glucuronide, was shown to reduce the generation of β-amyloid peptides in primary neuron cultures from a mouse model of Alzheimer's. nih.gov It also interfered with the formation of neurotoxic oligomeric β-amyloid species. nih.gov While this is not Quercetin 3-sambubioside, it points to the potential of quercetin glycosides in neurodegenerative disease models. The anti-inflammatory properties of quercetin and its derivatives are also a significant area of pre-clinical investigation, with studies using models for conditions like atopic dermatitis and allergic diseases. nih.gov

Exploration of Synergistic Effects with Other Phytochemicals or Therapeutic Agents (in vitro/animal models)

The synergistic potential of Quercetin 3-sambubioside with other compounds is a promising research direction. It is often found in nature alongside other bioactive molecules. For example, Hibiscus sabdariffa contains Quercetin 3-sambubioside in a complex mixture with other phytochemicals like delphinidin-3-sambubioside and cyanidin-3-sambubioside. scispace.com

One study investigated a formulation combining Quercetin 3-sambubioside-3'-glucoside with other flavonoids such as luteolin, apigenin-7-4'alloside, and kaempferol-7-O-glucoside. explorationpub.comresearchgate.net This research aimed to find an optimal formulation with increased bioavailability and reduced toxicity for potential antiviral applications. explorationpub.com The rationale is that a conjugated flavonoid mixture may be better absorbed and have fewer toxic effects. explorationpub.comresearchgate.net Another study on Hibiscus sabdariffa leaf extract, which contains a variety of phytochemicals, demonstrated synergistic antibacterial activity when combined with the antibiotic chloramphenicol (B1208) against S. aureus. scispace.com This suggests that the complex phytochemical profile, which can include Quercetin 3-sambubioside, may enhance the efficacy of conventional antibiotics.

Advanced Formulation Strategies for Enhanced Delivery in Pre-clinical Studies

A significant hurdle in the pre-clinical development of many flavonoids, including quercetin derivatives, is their low aqueous solubility and poor bioavailability. nih.gov To overcome these challenges, various advanced formulation strategies are being explored. While specific research on Quercetin 3-sambubioside formulations is limited, the strategies applied to its parent compound, quercetin, are relevant.

These strategies aim to improve the pharmacokinetic profile, ensuring controlled transport and release within the body. mdpi.com Encapsulation techniques, such as liposomal delivery systems, have been shown to enhance the free radical scavenging ability of quercetin compared to its non-encapsulated form. mdpi.com Other novel formulations for quercetin have been reported to improve its therapeutic potential in treating various disorders. nih.gov For Quercetin 3-sambubioside, the development of similar advanced delivery systems will be crucial for its successful pre-clinical evaluation and potential future applications.

Integration into Functional Food and Nutraceutical Research (Pre-clinical Stage)

Quercetin 3-sambubioside, being a natural constituent of various plants, is a candidate for integration into functional foods and nutraceuticals. ugr.es These products are designed to provide health benefits beyond basic nutrition. nih.gov The antioxidant and anti-inflammatory properties of flavonoids are of particular interest in this field. hilarispublisher.com

Hibiscus sabdariffa, a plant rich in Quercetin 3-sambubioside, is already widely used in folk medicine and is being investigated for its potential as a functional food ingredient. scispace.comugr.es The presence of a diverse array of bioactive compounds, including Quercetin 3-sambubioside, contributes to its reported health-promoting effects. scispace.com Pre-clinical research supports the potential of such plant extracts in managing conditions associated with oxidative stress and inflammation. mdpi.comhilarispublisher.com As research continues, purified compounds like Quercetin 3-sambubioside could be used to fortify foods or create targeted nutraceutical products.

Future Perspectives in Drug Discovery and Development Pipeline (Pre-clinical Focus)

Quercetin 3-sambubioside and related flavonoid glycosides hold considerable potential within the pre-clinical drug discovery and development pipeline. The diverse pharmacological activities attributed to quercetin, such as its antioxidant, anti-inflammatory, and anticancer effects, provide a strong foundation for further investigation of its derivatives. acs.orgselleckchem.com

Future pre-clinical research will likely focus on several key areas. Firstly, elucidating the specific mechanisms of action of Quercetin 3-sambubioside in various disease models is essential. Understanding how it interacts with cellular targets and signaling pathways will inform its therapeutic applications. Secondly, continued development of effective drug delivery systems is critical to address the bioavailability challenges associated with flavonoids. nih.gov Finally, comprehensive pre-clinical toxicity studies are necessary to establish a solid foundation for any potential clinical trials. explorationpub.com The journey from a promising pre-clinical compound to a clinically approved drug is long, but the initial findings for quercetin derivatives are encouraging.

Conclusion and Future Directions

Synthesis of Key Research Findings on Quercetin (B1663063) 3-sambubioside

Quercetin 3-sambubioside is a naturally occurring flavonoid and a disaccharide derivative of the well-known aglycone, quercetin. nih.govtargetmol.com It is chemically defined as a quercetin O-glucoside where a beta-D-sambubiosyl residue is attached at the 3-position. nih.govchemicalbook.com This compound has been isolated from various plant sources, including the male flowers of Eucommia ulmoides, Hibiscus sabdariffa, lotus (B1177795) leaf, and Oldenlandia herbacea. nih.govselleckchem.commdpi.com

Current research has highlighted several potential biological activities of Quercetin 3-sambubioside. The primary reported activities include antioxidant and anticancer effects. selleckchem.comchemsrc.commedchemexpress.com As a flavonoid, it is recognized for its capacity to scavenge free radicals, which helps in reducing cellular oxidative stress. targetmol.com

A notable area of investigation has been its effect on the nervous system. A specific study on the compound isolated from Eucommia ulmoides male flowers demonstrated its ability to promote the stimulation of the nerve center in mice. thieme-connect.comnih.gov The research indicated that Quercetin 3-sambubioside increased spontaneous activity and enhanced excitement, showing effects similar to nikethamide (B1678874) without inducing convulsions at the tested dosages. medchemexpress.comthieme-connect.comnih.gov Furthermore, research has pointed towards its potential hepatoprotective (liver-protecting) effects, where it was identified as a key active compound in demonstrating protective effects against liver injury in one study. nih.gov

Identification of Knowledge Gaps and Unanswered Questions in Academic Research

Despite these initial findings, the academic literature on Quercetin 3-sambubioside is marked by significant knowledge gaps.

Mechanistic Understanding: While activities such as "antioxidant," "anticancer," and "neurostimulatory" are reported, the precise molecular mechanisms underlying these effects are largely unknown. targetmol.comselleckchem.comchemsrc.comnih.gov How the compound interacts with cellular targets, signaling pathways, and molecular machinery remains to be elucidated. For instance, bioinformatic studies on compounds from Hibiscus sabdariffa, including related flavonoids, suggest the need for focused research to identify specific molecular targets. mdpi.comnih.gov

Pharmacokinetics and Bioavailability: There is a significant lack of data on the absorption, distribution, metabolism, and excretion (ADME) profile of Quercetin 3-sambubioside. The bioavailability of its parent compound, quercetin, is known to be low and variable, but it is unclear how the addition of the sambubioside sugar moiety affects these properties. mdpi.comacs.org Understanding its metabolic fate is crucial for determining its potential therapeutic efficacy.

Scope of Biological Activity: The full spectrum of its biological activities has not been explored. Research has been confined to a few areas, and its potential in other domains where quercetin shows promise, such as anti-inflammatory, antiviral, and cardiovascular protection, is yet to be investigated. nih.govnih.govmdpi.com

Synthesis and Production: The compound is primarily obtained through extraction from plant sources. thieme-connect.com The development of efficient, scalable, and regioselective chemical or biosynthetic synthesis methods is a significant gap. jmb.or.krresearchgate.net Such methods are necessary to produce the pure compound in sufficient quantities for extensive preclinical and clinical research.

Recommendations for Strategic Directions in Future Scholarly Investigations

To build upon the existing foundation and address the current gaps in knowledge, future research on Quercetin 3-sambubioside should be strategically directed towards the following areas:

In-depth Mechanistic Studies: Future investigations should move beyond preliminary screening to elucidate the specific molecular pathways through which Quercetin 3-sambubioside exerts its effects. This includes identifying protein targets, receptor interactions, and effects on gene expression related to its antioxidant, neurostimulatory, and anticancer activities.

Expanded Bioactivity Screening: The compound should be screened for a broader range of pharmacological activities, particularly those associated with the parent flavonoid, quercetin. This includes detailed investigations into its anti-inflammatory, immunomodulatory, antiviral, and cardioprotective potential using established cellular and animal models. nih.govwiley.com

Development of Synthesis Methodologies: A strategic focus should be placed on developing robust and efficient methods for the chemical or enzymatic synthesis of Quercetin 3-sambubioside. jmb.or.krresearchgate.net This would ensure a reliable and scalable supply of the pure compound for research purposes, overcoming the limitations and variability of natural extraction.

Head-to-Head Comparative Studies: Rigorous studies should be designed to compare the potency and efficacy of Quercetin 3-sambubioside with quercetin and other relevant glycosides. This will clarify the role of the sambubioside moiety and establish whether this specific glycoside offers any unique therapeutic advantages.

By pursuing these strategic directions, the scientific community can systematically unravel the therapeutic potential of Quercetin 3-sambubioside, moving it from a compound of academic curiosity to a candidate with well-defined properties and potential applications.

Q & A

Q. How should researchers address contradictions in reported IC₅₀ values for Quercetin 3-sambubioside across studies?

  • Methodological Answer : Perform meta-analysis with subgroup stratification by assay type (e.g., DPPH vs. ORAC), solvent systems, and pH. Use statistical tools (e.g., Cochrane Review Manager) to quantify heterogeneity. Re-evaluate raw data for normalization methods (e.g., protein content correction in cell-based assays) .

Q. What statistical models are appropriate for dose-response studies of Quercetin 3-sambubioside?

  • Methodological Answer : Fit data to four-parameter logistic curves (e.g., Hill equation) using software like GraphPad Prism. Account for non-linear kinetics at high doses via mixed-effects models. Report 95% confidence intervals for EC₅₀ values and adjust for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.